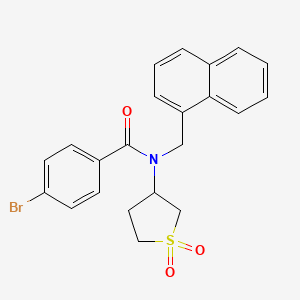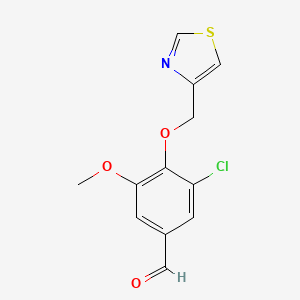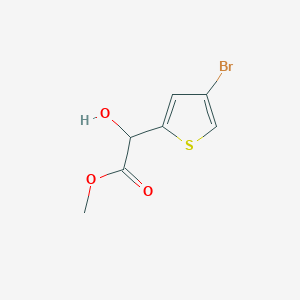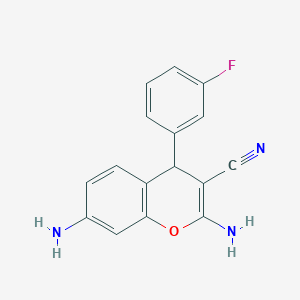![molecular formula C7H10N2O B12117580 [6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)
[6-(Methylamino)pyridin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Methylamino)pyridin-3-yl]methanol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and as an intermediate in the production of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination of Pyridine Derivatives: : One common method involves the amination of 3-pyridinemethanol. This process typically uses methylamine as the aminating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
-
Reductive Amination: : Another method is the reductive amination of 3-pyridinecarboxaldehyde with methylamine. This reaction is usually performed in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield [6-(Methylamino)pyridin-3-yl]methanol.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : [6-(Methylamino)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Typical reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Pyridinecarboxaldehyde, pyridinecarboxylic acid
Reduction: Pyridinemethanol derivatives
Substitution: Various substituted pyridines
Scientific Research Applications
Chemistry
In organic synthesis, [6-(Methylamino)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders and infections.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals and advanced materials. Its derivatives are employed in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism by which [6-(Methylamino)pyridin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions, influencing the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)pyridine-3-methanol: Similar in structure but with the amino group at a different position.
6-Amino-3-pyridinemethanol: Lacks the methyl group on the amino nitrogen.
3-Pyridinemethanol: The parent compound without the methylamino substitution.
Uniqueness
[6-(Methylamino)pyridin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group at the 6-position enhances its reactivity and binding affinity in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
[6-(methylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c1-8-7-3-2-6(5-10)4-9-7/h2-4,10H,5H2,1H3,(H,8,9) |
InChI Key |
MTUJVASOOFXVQU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12117504.png)





![4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12117532.png)
![1-({[4-(Trifluoromethoxy)phenoxy]acetyl}amino)cyclopentanecarboxylic acid](/img/structure/B12117540.png)


![2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine](/img/structure/B12117556.png)
![4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12117572.png)
